molecular formula C7H8O3 B073207 2,4,5-Trihydroxytoluene CAS No. 1124-09-0

2,4,5-Trihydroxytoluene

Cat. No.: B073207
CAS No.: 1124-09-0
M. Wt: 140.14 g/mol
InChI Key: QKGQHTCUNGPCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trihydroxytoluene is a benzenetriol.

Scientific Research Applications

Bioremediation Applications

1. Degradation of Nitroaromatic Compounds

THT plays a crucial role in the biodegradation pathways of nitroaromatic compounds, particularly 2,4-dinitrotoluene (2,4-DNT). Research indicates that certain bacterial strains, such as Burkholderia sp. strain DNT, can utilize THT as an intermediate in the degradation of 2,4-DNT. The pathway involves the conversion of 2,4-DNT to THT through a series of enzymatic reactions, including dioxygenation and hydroxylation processes .

2. Enzymatic Activity and Mechanisms

THT is acted upon by specific enzymes known as THT oxygenases, which catalyze its conversion into unstable ring fission products. This enzymatic activity is significant for the bioremediation of environments contaminated with nitroaromatic compounds. The meta-ring cleavage mechanism employed by THT oxygenase allows for the breakdown of THT into less harmful substances .

Microbial Applications

1. Engineering Microbial Strains for Enhanced Degradation

Genetic engineering has been employed to enhance the degradation capabilities of microbial strains. For instance, Pseudomonas fluorescens has been genetically modified to improve its ability to degrade THT and other related compounds under varying environmental conditions. This strain has demonstrated stability and efficiency in degrading 2,4-DNT at low temperatures, thereby reducing its phytotoxic effects on plants like Arabidopsis thaliana and Nicotiana tabacum without harming their growth .

2. Potential for Environmental Remediation

The application of engineered microbes capable of degrading THT presents a promising strategy for environmental remediation. Studies have shown that these microbes can significantly reduce the concentration of nitroaromatic pollutants in contaminated soils and groundwater, making them valuable tools in bioremediation efforts .

Case Studies and Research Findings

Study Findings
Engineering Pseudomonas fluorescens Demonstrated effective degradation of 2,4-DNT using THT as an intermediate; stable at low temperatures .
Biochemical Evidence for THT Oxygenase Activity Identified the enzymatic pathway for THT degradation; characterized the ring cleavage products .
Field Studies on Nitroaromatic Contaminants Showed significant reduction in 2,4-DNT levels in groundwater; highlighted the effectiveness of bioremediation technologies .

Properties

CAS No.

1124-09-0

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

5-methylbenzene-1,2,4-triol

InChI

InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3

InChI Key

QKGQHTCUNGPCIA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)O)O

Canonical SMILES

CC1=CC(=C(C=C1O)O)O

Key on ui other cas no.

1124-09-0

Synonyms

2,4,5-trihydroxytoluene
toluene-2,4,5-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trihydroxytoluene
Reactant of Route 2
Reactant of Route 2
2,4,5-Trihydroxytoluene
Reactant of Route 3
2,4,5-Trihydroxytoluene
Reactant of Route 4
2,4,5-Trihydroxytoluene
Reactant of Route 5
2,4,5-Trihydroxytoluene
Reactant of Route 6
2,4,5-Trihydroxytoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.